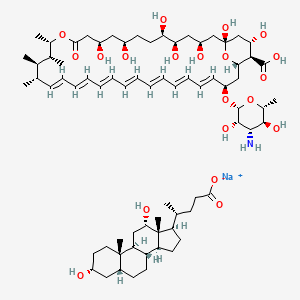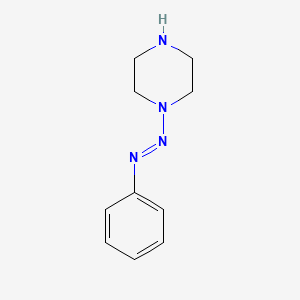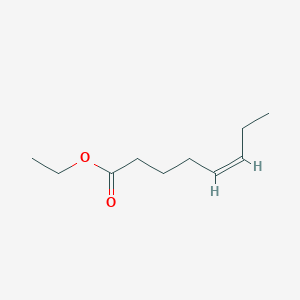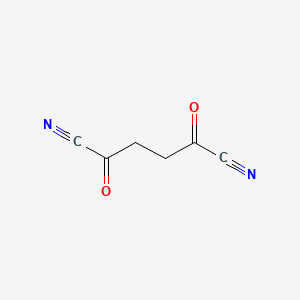![molecular formula C24H25ClO3 B13792132 2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol) CAS No. 6640-95-5](/img/structure/B13792132.png)
2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-bis[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenolic core substituted with chloro and hydroxy groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,6-bis[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the alkylation of 4-chlorophenol with 2-hydroxy-3,5-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Amino or thio-substituted phenols.
Scientific Research Applications
4-Chloro-2,6-bis[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-bis[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. Additionally, the chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichlorophen: 2,2’-Methylenebis[4-chlorophenol].
Phenol, 2,6-bis(1,1-dimethylethyl)-: 2,6-Di-tert-butylphenol.
Uniqueness
4-Chloro-2,6-bis[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
6640-95-5 |
|---|---|
Molecular Formula |
C24H25ClO3 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[[5-chloro-2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]phenyl]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H25ClO3/c1-13-5-15(3)22(26)17(7-13)9-19-11-21(25)12-20(24(19)28)10-18-8-14(2)6-16(4)23(18)27/h5-8,11-12,26-28H,9-10H2,1-4H3 |
InChI Key |
JQFAJTWMDXQZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)C)C)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
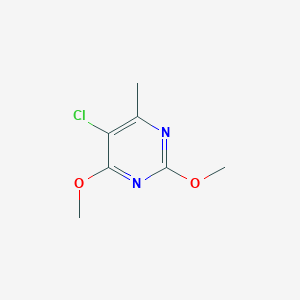

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
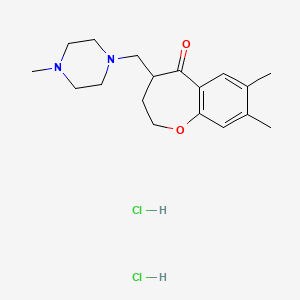
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
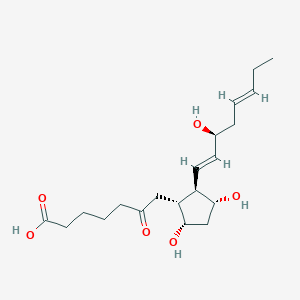
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
